molecular formula C11H9NO2 B2502580 2-Cyclopropylisoindoline-1,3-dione CAS No. 38939-62-7

2-Cyclopropylisoindoline-1,3-dione

Cat. No.: B2502580
CAS No.: 38939-62-7
M. Wt: 187.198
InChI Key: BMRJPWHUHXMZJY-UHFFFAOYSA-N
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Scientific Research Applications

2-Cyclopropylisoindoline-1,3-dione has a wide range of scientific research applications:

Future Directions

The future directions for 2-Cyclopropylisoindoline-1,3-dione could involve further exploration of its potential applications in chemical production and clinical medicine . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge .

Biochemical Analysis

Biochemical Properties

2-Cyclopropylisoindoline-1,3-dione plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with dopamine receptors, particularly the dopamine receptor D2, where it acts as a ligand . This interaction is significant as it influences the receptor’s activity, potentially leading to therapeutic applications in neurological disorders. Additionally, this compound has been shown to interact with other proteins involved in cellular signaling pathways, further highlighting its importance in biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in studies involving animal models, this compound demonstrated anticonvulsant activity by affecting neuronal firing in the brain This indicates its potential in treating neurological conditions such as epilepsy

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as dopamine receptors, and modulating their activity . The binding interactions with these receptors can lead to either inhibition or activation, depending on the context. Additionally, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in various cellular processes, further elucidating the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been a subject of interest. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular activity, including alterations in gene expression and metabolic processes . These findings underscore the importance of understanding the temporal dynamics of this compound in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anticonvulsant activity, without significant adverse effects . At higher doses, toxic or adverse effects have been observed, including neurotoxicity and alterations in normal cellular function . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that can further participate in biochemical processes. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cellular membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of this compound within tissues also determines its therapeutic potential and effectiveness in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . The targeting signals and post-translational modifications that direct this compound to these compartments are crucial for its biological activity. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 2-Cyclopropylisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Industrial production methods often employ catalysts and optimized reaction conditions to achieve high yields and purity. For example, the use of SiO2-tpy-Nb as a catalyst in the reaction of o-phthalic acids or anhydrides with amines in IPA:H2O as solvent at reflux can yield the desired product with moderate to excellent yields (41–93%) .

Chemical Reactions Analysis

2-Cyclopropylisoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

2-Cyclopropylisoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as:

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological properties compared to other isoindoline-1,3-dione derivatives .

Properties

IUPAC Name

2-cyclopropylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-10-8-3-1-2-4-9(8)11(14)12(10)7-5-6-7/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRJPWHUHXMZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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